molecular formula C24F20Pb B072682 Plumbane, tetrakis(pentafluorophenyl)- CAS No. 1111-02-0

Plumbane, tetrakis(pentafluorophenyl)-

Cat. No. B072682
CAS RN: 1111-02-0
M. Wt: 875 g/mol
InChI Key: NIZVWYJQMRLKOH-UHFFFAOYSA-N
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Description

Plumbane, tetrakis(pentafluorophenyl)-, also known as Pb(C6F5)4, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. Pb(C6F5)4 is a white crystalline solid, and it is highly reactive with water and air.

Mechanism Of Action

The mechanism of action of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is not fully understood, but it is believed to involve the transfer of a pentafluorophenyl ligand to a substrate, resulting in the formation of a new carbon-carbon bond. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has also been shown to act as a Lewis acid, which can coordinate with electron-rich substrates.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4. However, it is known that lead compounds can be toxic to humans and animals, and precautions should be taken when handling Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in the laboratory.

Advantages And Limitations For Lab Experiments

One advantage of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is its high reactivity, which makes it useful in catalytic reactions. However, its reactivity also makes it difficult to handle and store, and precautions must be taken to prevent exposure to air and moisture. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is also expensive and not widely available, which can limit its use in laboratory experiments.

Future Directions

There are several future directions for the study of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4. One area of research is the development of new synthetic methods for Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 and its derivatives. Another area of research is the study of the catalytic properties of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in various reactions, including cross-coupling reactions and C-H activation reactions. Finally, the potential applications of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in materials science, including the synthesis of lead sulfide nanoparticles and the development of new photovoltaic devices, should be further explored.

Synthesis Methods

The synthesis of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 can be achieved through several methods, including the reaction of lead with pentafluorobenzene, the reaction of lead with pentafluorophenyllithium, and the reaction of lead with pentafluorophenylmagnesium bromide. The most common method is the reaction of lead with pentafluorobenzene, which involves the use of a reducing agent such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has been studied extensively in the field of organometallic chemistry, and it has shown potential applications in catalysis, organic synthesis, and materials science. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has also been studied as a potential precursor for the synthesis of lead sulfide nanoparticles, which have applications in photovoltaic devices.

properties

CAS RN

1111-02-0

Product Name

Plumbane, tetrakis(pentafluorophenyl)-

Molecular Formula

C24F20Pb

Molecular Weight

875 g/mol

IUPAC Name

tetrakis(2,3,4,5,6-pentafluorophenyl)plumbane

InChI

InChI=1S/4C6F5.Pb/c4*7-2-1-3(8)5(10)6(11)4(2)9;

InChI Key

NIZVWYJQMRLKOH-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F

Other CAS RN

1111-02-0

synonyms

Tetrakis(pentafluorophenyl)plumbane

Origin of Product

United States

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